An In-Depth Technical Guide to 4-(2-Methoxyethanesulfonyl)aniline Hydrochloride: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 4-(2-Methoxyethanesulfonyl)aniline Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Methoxyethanesulfonyl)aniline hydrochloride, a pivotal building block in contemporary medicinal chemistry. The document delineates its physicochemical properties, outlines a plausible synthetic pathway with detailed protocols, and explores its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. Furthermore, it covers essential analytical characterization techniques and critical safety and handling protocols to ensure its effective and safe utilization in a research and development setting.
Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry
Aniline derivatives are foundational scaffolds in the design and synthesis of a vast array of pharmaceuticals due to their versatile chemical reactivity and ability to form key interactions with biological targets.[1] However, the aniline moiety itself can present metabolic liabilities and potential toxicities, necessitating strategic modifications to enhance drug-like properties.[2] The incorporation of a sulfonyl group, as seen in 4-(2-Methoxyethanesulfonyl)aniline, is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity.[3] This guide focuses on the hydrochloride salt of this compound, which offers improved handling and solubility characteristics crucial for synthetic applications.
Physicochemical Properties and Identification
| Property | Value | Source/Method |
| Chemical Name | 4-(2-Methoxyethanesulfonyl)aniline hydrochloride | - |
| Synonyms | 4-aminophenyl 2-methoxyethyl sulfone hydrochloride | - |
| Molecular Formula | C₉H₁₄ClNO₃S | Calculated |
| Molecular Weight | 251.73 g/mol | Calculated |
| Free Base CAS Number | 90643-77-9 | - |
| Free Base Molecular Formula | C₉H₁₃NO₃S | - |
| Free Base Molecular Weight | 215.27 g/mol | - |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
| Solubility | Expected to have enhanced solubility in polar solvents compared to the free base | General principle of salt formation |
Synthesis and Reaction Mechanisms
The synthesis of 4-(2-Methoxyethanesulfonyl)aniline hydrochloride can be approached through a multi-step pathway, leveraging established organic chemistry transformations. A plausible and efficient route starts from a readily available nitro-substituted precursor, which is then reduced to the desired aniline. The hydrochloride salt is subsequently formed in the final step.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 4-(2-Methoxyethanesulfonyl)aniline hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitro-1-((2-methoxyethyl)sulfonyl)benzene (Intermediate C)
-
Causality: This step introduces the methoxyethyl sulfonyl side chain onto the nitrobenzene core. The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Protocol:
-
To a stirred solution of 2-methoxyethanol (1.1 equivalents) in pyridine at 0 °C, slowly add 4-nitrobenzenesulfonyl chloride (1.0 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-nitro-1-((2-methoxyethyl)sulfonyl)benzene.
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Step 2: Synthesis of 4-(2-Methoxyethanesulfonyl)aniline (Free Base, D)
-
Causality: This is a critical reduction step to convert the nitro group to the essential aniline functionality. Catalytic hydrogenation is a clean and efficient method, though other reducing agents like tin(II) chloride in acidic medium can also be employed.[4]
-
Protocol (Catalytic Hydrogenation):
-
Dissolve 4-nitro-1-((2-methoxyethyl)sulfonyl)benzene (1.0 equivalent) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-(2-methoxyethanesulfonyl)aniline as the free base.
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Step 3: Preparation of 4-(2-Methoxyethanesulfonyl)aniline hydrochloride (Final Product, E)
-
Causality: The formation of the hydrochloride salt enhances the stability and solubility of the aniline, making it more suitable for storage and subsequent use in aqueous or polar reaction media.
-
Protocol:
-
Dissolve the crude 4-(2-methoxyethanesulfonyl)aniline in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
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The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 4-(2-methoxyethanesulfonyl)aniline hydrochloride.
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Applications in Drug Development
Substituted anilines, particularly those with sulfonyl groups, are prominent structural motifs in a variety of therapeutic agents. The 4-(2-Methoxyethanesulfonyl)aniline hydrochloride scaffold is of particular interest as a key intermediate in the synthesis of targeted therapies, most notably protein kinase inhibitors.[5]
Role as a Kinase Inhibitor Intermediate
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Many small-molecule kinase inhibitors are designed to be ATP-competitive, and the aniline moiety often plays a critical role in forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[7]
Caption: Generalized binding mode of an aniline-based kinase inhibitor.
The methoxyethanesulfonyl group in 4-(2-Methoxyethanesulfonyl)aniline hydrochloride can serve several purposes in a final drug molecule:
-
Improved Physicochemical Properties: The sulfonyl and ether functionalities can enhance aqueous solubility and modulate lipophilicity, which are critical for favorable pharmacokinetics.
-
Vector for Further Functionalization: The terminal methoxy group can be a site for further chemical modification to optimize binding affinity and selectivity.
-
Specific Interactions: The sulfonyl group can act as a hydrogen bond acceptor, potentially forming additional interactions within the target protein's active site, thereby increasing potency and selectivity.
While specific drugs containing this exact fragment are not prominently disclosed in public literature, its structural similarity to intermediates used in the synthesis of various kinase inhibitors suggests its high potential in this area.[8]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 4-(2-Methoxyethanesulfonyl)aniline hydrochloride. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethyl chain, and the methoxy protons. The aromatic protons will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts will be influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the sulfonyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbons of the ethyl chain, and the methoxy carbon.[9]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching vibrations for the anilinium group.
-
S=O stretching vibrations for the sulfonyl group.[10]
-
C-O stretching for the ether linkage.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight.
Safety and Handling
As a substituted aniline and a sulfonyl-containing compound, 4-(2-Methoxyethanesulfonyl)aniline hydrochloride should be handled with appropriate caution. While a specific Safety Data Sheet (SDS) is not widely available, the hazard profile can be inferred from related compounds.
General Hazards:
-
Toxicity: Anilines, as a class, can be toxic if inhaled, ingested, or absorbed through the skin.[11]
-
Irritation: The compound may cause skin and eye irritation.[12]
-
Sensitization: Some aniline derivatives can be skin sensitizers.
Recommended Handling Procedures:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of a spill, follow standard laboratory procedures for cleaning up solid chemical spills.[14]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(2-Methoxyethanesulfonyl)aniline hydrochloride is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of an aniline core, a flexible linker, and a solubilizing sulfonyl group makes it an attractive building block for the synthesis of complex molecules, particularly targeted therapeutics like kinase inhibitors. A thorough understanding of its synthesis, properties, and handling requirements, as outlined in this guide, is essential for its effective and safe application in advancing pharmaceutical research.
References
- CN102311372A - Preparation process of 4-beta-sulfatoethylsulfonyl aniline-2-sulfonic acid. (URL not available)
-
Synthesis of 4-(2-aminoethyl)aniline - PrepChem.com. Available at: [Link]
-
Synthesis of 4-aminophenyl-β-sulfatoethylsulfone - PrepChem.com. Available at: [Link]
- CN101255128A - Method for preparing 4-aminophenyl-beta-hydroxyethyl sulfone sulfate - Google Patents.
-
Synthesis of 4-(methylsulfonyl)aniline (6). - ResearchGate. Available at: [Link]
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.
- WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents.
- The Pivotal Role of 4-(2-Hydroxyethylsulfonyl)aniline in Organic Synthesis: Applications and Protocols - Benchchem. (URL not available)
- CN108003073A - Preparation method of aminophenyl-β-hydroxyethylsulfone and p ... - Google Patents.
-
Aniline replacement in drug-like compounds - Cresset Group. Available at: [Link]
- Safety Data Sheet - Angene Chemical. (URL not available)
-
Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed. Available at: [Link]
- Safety Data Sheet: 8-Anilinonaphthalene-1-sulfonic acid - Carl ROTH. (URL not available)
-
4-(Methylsulfonyl)aniline hydrochloride (CAS No: 177662-76-9) API Intermediate Manufacturers - apicule. Available at: [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. Available at: [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. Available at: [Link]
- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform
-
4-Methanesulfonyl-2-methoxyaniline | C8H11NO3S | CID 22316785 - PubChem. Available at: [Link]
- Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors - Benchchem. (URL not available)
-
Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed. Available at: [Link]
-
Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... - ResearchGate. Available at: [Link]
- EP0092909A2 - Process for producing aminophenyl-beta-hydroxyethylsulfone - Google Patents.
- Aniline - Hazardous Substance Fact Sheet. (URL not available)
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]
- Aniline. (URL not available)
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. Available at: [Link]
-
N-Methyl-4-(methylsulfonyl)aniline hydrochloride | CAS 1263378-01-3 - American Elements. Available at: [Link]
-
Figure S2: 1 H NMR spectrum of the given aniline compound. - ResearchGate. Available at: [Link]
-
a: FTIR Spectra of Aniline | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available at: [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. apicule.com [apicule.com]
- 4. CN101255128A - Method for preparing 4-aminophenyl-beta-hydroxyethyl sulfone sulfate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

